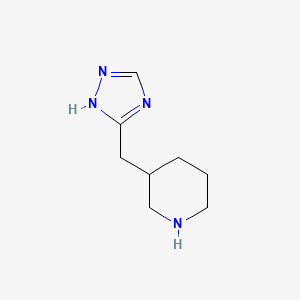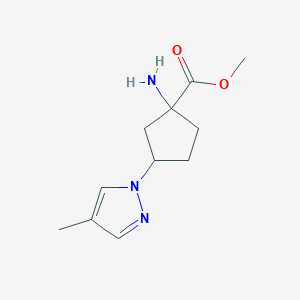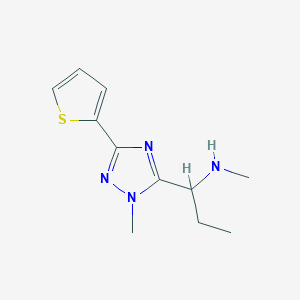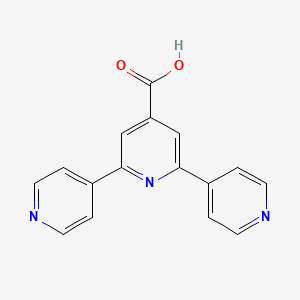
3-((1h-1,2,4-Triazol-3-yl)methyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine: is a compound that features a piperidine ring substituted with a 1,2,4-triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug discovery and other scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine typically involves the formation of the triazole ring followed by its attachment to the piperidine ring. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is favored for its efficiency and high yield. The general steps are as follows:
Formation of the Triazole Ring: An azide and an alkyne react in the presence of a copper(I) catalyst to form the 1,2,4-triazole ring.
Attachment to Piperidine: The triazole ring is then attached to the piperidine ring through a suitable linker, often involving nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole-substituted piperidines with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine serves as a versatile building block for constructing more complex molecules
Biology: The compound’s triazole moiety is known for its biological activity. It can be used in the design of enzyme inhibitors, receptor modulators, and other bioactive molecules. Its ability to form stable complexes with metal ions also makes it useful in biochemical assays and imaging.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a scaffold for developing drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for creating materials with specific functionalities, such as enhanced durability or biocompatibility.
Wirkmechanismus
The mechanism of action of 3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
1-(1H-1,2,4-Triazol-3-yl)methanamine: Similar structure but with an amine group instead of a piperidine ring.
3-(1H-1,2,4-Triazol-3-yl)propanoic acid: Contains a carboxylic acid group instead of a piperidine ring.
1-(1H-1,2,4-Triazol-3-yl)ethanol: Features a hydroxyl group instead of a piperidine ring.
Uniqueness: 3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine is unique due to the combination of the triazole and piperidine rings. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable scaffold for various applications. The presence of the piperidine ring enhances its solubility and bioavailability, while the triazole ring provides stability and biological activity.
Eigenschaften
Molekularformel |
C8H14N4 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
3-(1H-1,2,4-triazol-5-ylmethyl)piperidine |
InChI |
InChI=1S/C8H14N4/c1-2-7(5-9-3-1)4-8-10-6-11-12-8/h6-7,9H,1-5H2,(H,10,11,12) |
InChI-Schlüssel |
SXIKPMLONNJFER-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CC2=NC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(1S,3E)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13641579.png)




![(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13641600.png)


![Spiro[cyclopropane-1,3'-indolin]-5'-amine](/img/structure/B13641616.png)
